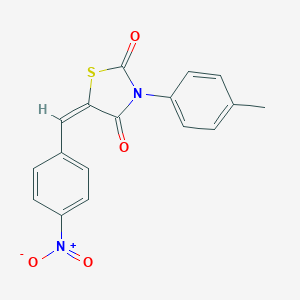![molecular formula C36H22N2O4 B415356 1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE](/img/structure/B415356.png)
1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the quinoxaline family, which is characterized by a bicyclic structure containing a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,3-diaminophenazine with benzil derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with altered electronic properties.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The phenylglyoxylyl groups can undergo substitution reactions with nucleophiles, leading to the formation of various substituted quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified electronic and structural properties, which can be tailored for specific applications in materials science and medicinal chemistry.
Scientific Research Applications
1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound exhibits potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to bacterial cell membranes, disrupting their integrity and leading to cell death. The compound’s unique structure allows it to interact with various enzymes and proteins, inhibiting their activity and contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(phenylamino)quinoxaline: Known for its potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant bacteria.
2,3-Bis(4-(diphenylamino)phenyl)quinoxaline-5,8-dicarbonitrile: Exhibits thermally activated delayed fluorescence, making it useful in optoelectronic applications.
Uniqueness
1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE stands out due to its unique combination of phenylglyoxylyl groups and quinoxaline core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity.
Properties
Molecular Formula |
C36H22N2O4 |
|---|---|
Molecular Weight |
546.6g/mol |
IUPAC Name |
1-[4-[3-[4-(2-oxo-2-phenylacetyl)phenyl]quinoxalin-2-yl]phenyl]-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C36H22N2O4/c39-33(25-9-3-1-4-10-25)35(41)27-19-15-23(16-20-27)31-32(38-30-14-8-7-13-29(30)37-31)24-17-21-28(22-18-24)36(42)34(40)26-11-5-2-6-12-26/h1-22H |
InChI Key |
LMESAXHAVUBWKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)C(=O)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B415283.png)


![2-(2-methoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B415287.png)






